

An In-depth Technical Guide to 4-bromo-1-tert-butyl-1H-pyrazole

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Compound of Interest

Compound Name: *4-bromo-1-tert-butyl-1H-pyrazole*

Cat. No.: *B1523674*

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Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyrazoles represent a class of heterocyclic compounds of paramount importance.^{[1][2]} Their versatile biological activities and utility as synthetic intermediates make them a focal point of extensive study.^{[1][3]} This guide focuses on a specific, highly functionalized member of this family: **4-bromo-1-tert-butyl-1H-pyrazole** (CAS No. 70951-85-8).

The strategic placement of a bromine atom at the C4 position and a sterically demanding tert-butyl group at the N1 position imbues this molecule with a unique combination of stability, reactivity, and solubility, making it a valuable building block for complex molecular architectures.^{[3][4]} The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse functional groups.^{[3][4]} Concurrently, the tert-butyl group enhances solubility in organic solvents and provides steric shielding, which can direct the regioselectivity of certain reactions. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and safety considerations, designed for researchers and professionals in chemical and drug development.

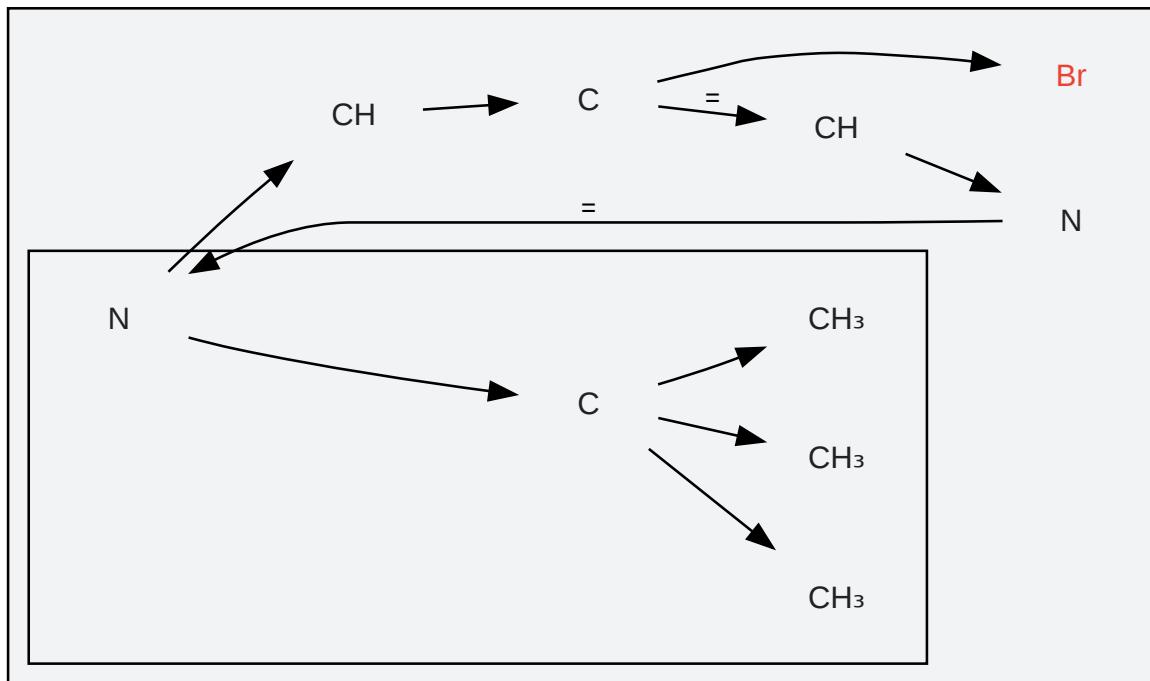


Figure 1: Molecular Structure of 4-bromo-1-tert-butyl-1H-pyrazole

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Caption: Molecular Structure of **4-bromo-1-tert-butyl-1H-pyrazole**.

Physicochemical Properties

The physical and chemical properties of **4-bromo-1-tert-butyl-1H-pyrazole** are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic workflows.

Property	Value	Source(s)
CAS Number	70951-85-8	[5]
Molecular Formula	C ₇ H ₁₁ BrN ₂	[5]
Molecular Weight	203.08 g/mol	[5]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	229.8 ± 13.0 °C (at 760 Torr)	[5]
Density	1.37 ± 0.1 g/cm ³ (at 20 °C)	[5]
Flash Point	92.8 ± 19.8 °C	[5]
Storage Temperature	2-8°C	[5]
InChI Key	KLLXO OSSATXFFY- UHFFFAOYSA-N	[5]

Synthesis Protocol

The most common and efficient synthesis of **4-bromo-1-tert-butyl-1H-pyrazole** involves the direct electrophilic bromination of 1-tert-butylpyrazole. The protocol described below is a robust, scalable method adapted from established procedures.[\[5\]](#)

Expertise & Causality: Why This Method Works

- The Substrate: 1-tert-butylpyrazole is an electron-rich aromatic heterocycle. The lone pairs on the nitrogen atoms increase the electron density of the pyrazole ring, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for substitution.
- The Reagent: N-bromosuccinimide (NBS) is the chosen brominating agent. It is a solid, making it easy to handle, and it provides a source of electrophilic bromine (Br⁺) under mild conditions. This avoids the use of harsher reagents like elemental bromine (Br₂), which can lead to over-bromination and other side reactions.[\[1\]](#)
- Reaction Control: The reaction is initiated in an ice bath (0-10°C).[\[5\]](#) Electrophilic halogenation is an exothermic process; cooling is critical to control the reaction rate, prevent

the formation of byproducts, and ensure high regioselectivity for the C4 position. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[5]

- Work-up Procedure: The addition of aqueous sodium bisulfite is a crucial quenching step. It reacts with and neutralizes any unreacted NBS and bromine, preventing their persistence in the final product.[5] The subsequent washes with brine remove water-soluble impurities.

Experimental Workflow Diagram

Caption: Synthesis workflow for **4-bromo-1-tert-butyl-1H-pyrazole**.

Step-by-Step Methodology

- Preparation: In a suitable reaction vessel, dissolve 1-tert-butylpyrazole (1.0 eq) in dichloromethane (DCM).[5]
- Cooling: Place the vessel in an ice bath and stir the solution until the internal temperature reaches 0-10°C.[5]
- Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions (batchwise), ensuring the temperature does not rise significantly.[5]
- Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by gas chromatography (GC) until the concentration of the starting material (1-tert-butylpyrazole) is below 30%. [5]
- Completion: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring until GC analysis indicates less than 1.0% of the starting material remains.[5]
- Quenching: Add 10% aqueous sodium bisulfite solution to the mixture until a sample of the aqueous layer no longer turns potassium iodide-starch test paper blue. This indicates all oxidizing agents have been neutralized.[5]
- Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with a 5% sodium chloride solution and then with a saturated brine solution.[5]

- Drying & Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield **4-bromo-1-tert-butyl-1H-pyrazole** as a brown liquid.[5] A typical reported yield is ~93% with a purity of >99% by GC.[5]

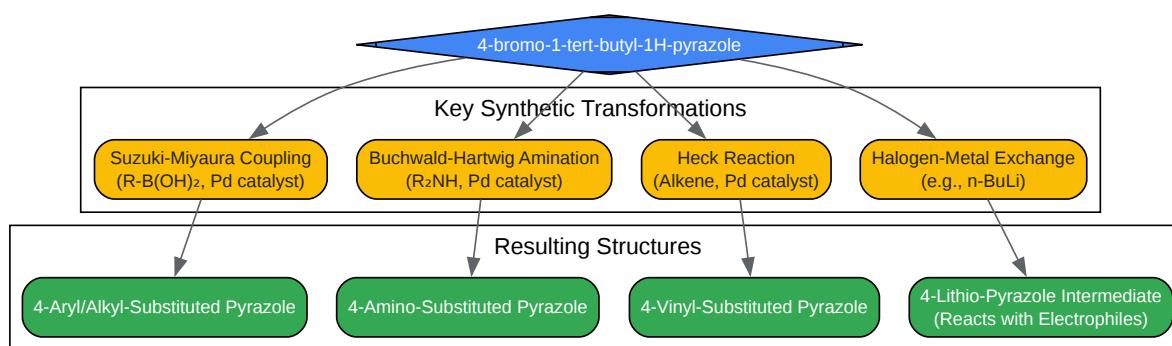
Chemical Reactivity and Applications

The synthetic utility of **4-bromo-1-tert-butyl-1H-pyrazole** stems from the reactivity of the C-Br bond, which serves as a linchpin for molecular elaboration.

Key Reactions

- Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent is ideally suited for various cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, it can be reacted with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[4] This is a foundational method for constructing complex biaryl or heteroaryl structures, which are common motifs in pharmaceuticals.
- Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles, such as organolithium compounds or Grignard reagents, via halogen-metal exchange, opening pathways to introduce a wide range of other functional groups at the C4 position.[4]

Logical Diagram of Reactivity



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Caption: Key reaction pathways for **4-bromo-1-tert-butyl-1H-pyrazole**.

Core Applications

- Medicinal Chemistry: The compound is a key intermediate in the synthesis of novel pharmaceutical agents.^[4] The pyrazole scaffold is present in numerous approved drugs, and the ability to functionalize the 4-position allows for the fine-tuning of a molecule's pharmacological profile to optimize efficacy and reduce side effects.^[3]
- Agrochemicals: It serves as a precursor in the development of new pesticides and herbicides, highlighting its importance in agricultural science.^[4]
- Organic Synthesis: More broadly, it is a versatile building block for creating a wide range of complex heterocyclic compounds for materials science and other areas of chemical research.^[4]

Safety and Handling

As a chemical intermediate, **4-bromo-1-tert-butyl-1H-pyrazole** must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Identification

- Signal Word: Warning^[5]
- GHS Hazard Statements:
 - H302: Harmful if swallowed.^[5]
 - H315: Causes skin irritation.^[5]
 - H319: Causes serious eye irritation.^[5]
 - H335: May cause respiratory irritation.^[5]

Precautionary Measures

- Handling: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5] Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[7][8] Store locked up.[6]
- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

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